![molecular formula C15H26N4O2 B3910715 ethyl 4-{[1-(1-methyl-1H-pyrazol-5-yl)propyl]amino}piperidine-1-carboxylate](/img/structure/B3910715.png)
ethyl 4-{[1-(1-methyl-1H-pyrazol-5-yl)propyl]amino}piperidine-1-carboxylate
Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, and typical of amines .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
Pyrazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a weak base, with pKb 11.5 .Mechanism of Action
The mechanism of action of pyrazole derivatives depends on their chemical structure and the target they interact with. For instance, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Future Directions
The broad range of chemical and biological properties of pyrazole has made it an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains a pyrazole ring . Therefore, the future research directions could include the development of novel pyrazole derivatives with improved pharmacological activities.
properties
IUPAC Name |
ethyl 4-[1-(2-methylpyrazol-3-yl)propylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-4-13(14-6-9-16-18(14)3)17-12-7-10-19(11-8-12)15(20)21-5-2/h6,9,12-13,17H,4-5,7-8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKPQYPJQTWSHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NN1C)NC2CCN(CC2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[1-(1-methyl-1H-pyrazol-5-yl)propyl]amino}piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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